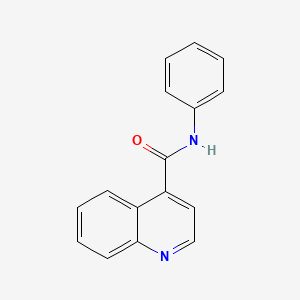

N-Phenylquinoline-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

92119-01-2 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

N-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C16H12N2O/c19-16(18-12-6-2-1-3-7-12)14-10-11-17-15-9-5-4-8-13(14)15/h1-11H,(H,18,19) |

InChI Key |

WACMEQVZTAUIGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Contextual Significance of the Quinoline 4 Carboxamide Scaffold

The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov Quinoline (B57606) itself, a bicyclic aromatic heterocycle, is a fundamental component of many biologically active compounds. The incorporation of a carboxamide group at the 4-position of the quinoline ring further enhances its pharmacological potential by introducing a key hydrogen bond donor and acceptor, which can facilitate interactions with biological targets. nih.gov

The significance of this scaffold is underscored by its presence in a variety of compounds investigated for their therapeutic properties. For instance, derivatives of quinoline-4-carboxamide have been the subject of extensive research in the development of new antimalarial agents. acs.orgdundee.ac.ukepa.gov One such derivative, DDD107498, demonstrated potent multistage antimalarial activity by inhibiting the parasite's translation elongation factor 2 (PfEF2), a novel mechanism of action. acs.orgdundee.ac.uknih.gov This discovery highlights the scaffold's ability to serve as a template for the design of drugs that can overcome existing resistance mechanisms. nih.gov

Furthermore, the quinoline-4-carboxamide framework has been explored for its anticancer activities. nih.gov Researchers have synthesized and evaluated various derivatives for their ability to inhibit cancer cell proliferation. nih.gov These studies have revealed that modifications to the quinoline-4-carboxamide core can lead to compounds with potent cytotoxic effects against various cancer cell lines. nih.govnih.gov The mechanism of action for some of these derivatives involves the inhibition of crucial cellular processes like tubulin polymerization or the function of enzymes such as histone deacetylases (HDACs). nih.govnih.gov

The versatility of the quinoline-4-carboxamide scaffold lies in the numerous points available for chemical modification. The quinoline ring and the carboxamide nitrogen can be substituted with various functional groups, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability makes it a highly attractive starting point for the development of new chemical entities with desired characteristics.

Overview of N Phenylquinoline 4 Carboxamide S Relevance in Synthetic Organic Chemistry

Established Synthetic Pathways for this compound Core Structures

The construction of the this compound scaffold typically involves a two-stage process: the formation of the quinoline-4-carboxylic acid core, followed by the creation of the amide bond with aniline.

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Precursors

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.org The general mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently undergoes cyclization and dehydration to afford the quinoline-4-carboxylic acid. wikipedia.org

Several modifications to the classical Pfitzinger reaction have been developed to improve yields and expand its substrate scope. thieme-connect.comresearchgate.netrsc.org For instance, the use of enaminones as a substitute for 1,3-dicarbonyl compounds has been shown to enhance the practicality and yield of the reaction. researchgate.netrsc.org Additionally, a one-pot synthesis of quinoline-4-carboxylic acids has been described using the Pfitzinger reaction of isatin with enaminones in water. researchgate.net Some researchers have also employed microwave irradiation to accelerate the reaction, for example, in the synthesis of quinoline-4-carboxylic acid from the corresponding isatin and 1-(p-tolyl)ethanone using potassium hydroxide (B78521) in an ethanol-water mixture. acs.orgnih.gov

However, a limitation of the Pfitzinger reaction is that isatins with functional groups unstable under basic conditions cannot be used, which restricts the diversity of the resulting quinoline derivatives. nih.gov To address this, the Doebner reaction, which involves the reaction of an aniline, a benzaldehyde (B42025), and pyruvic acid, presents an alternative for synthesizing a wider variety of quinoline-4-carboxylic acids. nih.govacs.org

Table 1: Variations and Improvements of the Pfitzinger Reaction

| Variation/Improvement | Key Reagents/Conditions | Advantage |

| Use of Enaminones | Isatin, Enaminone, Aqueous KOH or NaOH | Improved yield and practicality over 1,3-dicarbonyls. researchgate.netrsc.org |

| Microwave-Assisted Synthesis | Isatin, Ketone, KOH, Ethanol/Water, Microwave | Accelerated reaction times. acs.orgnih.gov |

| TMSCl-Mediated Reaction | Isatins, N,N-dimethylenaminones, TMSCl, Alcohols/Water | One-step synthesis of quinoline-4-carboxylic esters or acids under mild conditions. thieme-connect.com |

Amidation and Coupling Reactions for Carboxamide Formation

The final step in the synthesis of this compound is the formation of the amide bond between the quinoline-4-carboxylic acid precursor and aniline. This can be achieved through classical condensation methods or, more commonly, with the aid of coupling agents. researchgate.netresearchgate.net

Direct amidation of a carboxylic acid with an amine is thermodynamically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.govlibretexts.org Historically, this was overcome by heating the ammonium salt to high temperatures to drive off water and form the amide bond. libretexts.org Another classical approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgresearchgate.netacs.orgmasterorganicchemistry.com The resulting acyl chloride readily reacts with an amine to form the amide. masterorganicchemistry.com For example, a one-pot chlorination and amide formation can be achieved by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride followed by the addition of an amine. acs.orgnih.gov

Modern organic synthesis largely relies on coupling agents to facilitate amide bond formation under milder conditions and with greater efficiency. researchgate.netnih.govnih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A widely used class of coupling agents are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netnih.govcommonorganicchemistry.comluxembourg-bio.comacs.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. luxembourg-bio.comacs.org HOBt then reacts with this intermediate to form an active HOBt ester, which is less prone to side reactions and efficiently reacts with the amine to yield the desired amide, regenerating HOBt in the process. nih.govluxembourg-bio.comacs.org The use of EDC/HOBt is a common method for coupling quinoline-4-carboxylic acids with amines to produce quinoline-4-carboxamides. acs.orgnih.govresearchgate.net Other coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have also been successfully employed for this transformation. acs.orgnih.gov

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent System | Abbreviation | Mechanism of Action |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC/HOBt | Forms a reactive O-acylisourea intermediate, which then forms an active HOBt ester for efficient amidation. nih.govluxembourg-bio.comacs.org |

| Thionyl Chloride | SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride. rsc.orgresearchgate.netmasterorganicchemistry.com |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CDMT | Acts as a coupling agent to facilitate amide formation. acs.orgnih.gov |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives | - | Act as effective coupling agents for direct amidation. lookchemmall.com |

Novel and Efficient Synthetic Strategies for this compound Derivatives

To access a broader range of structurally diverse this compound derivatives, modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. researchgate.netnih.govmdpi.comorganic-chemistry.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org

In the context of this compound synthesis, the Suzuki coupling can be employed to introduce various substituents onto the quinoline or phenyl rings. For instance, a bromo-substituted quinoline-4-carboxamide can be coupled with a variety of aryl or heteroaryl boronic acids to generate a library of derivatives. nih.govnih.gov This approach allows for the late-stage functionalization of the core structure, providing rapid access to a wide array of analogues for structure-activity relationship (SAR) studies. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. nih.govorganic-chemistry.orgresearchgate.netmdpi.com For example, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bases such as potassium phosphate (B84403) or cesium carbonate are commonly used. organic-chemistry.orgnih.gov

Table 3: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd₂(dba)₃, [PdCl₂(dppf)] nih.govnih.govresearchgate.net |

| Organoboron Reagent | Source of the new carbon fragment | Phenylboronic acid, heteroarylboronic acids nih.govnih.gov |

| Organic Halide/Triflate | Electrophilic coupling partner | Bromo-substituted quinoline-4-carboxamide nih.govnih.gov |

| Base | Activates the organoboron reagent and facilitates transmetalation | K₃PO₄, Cs₂CO₃, K₂CO₃ organic-chemistry.orgnih.govresearchgate.net |

Regioselective Functionalization via Directed Metallation (e.g., Lithiation)

The regioselective functionalization of the quinoline nucleus is a critical aspect of synthesizing structurally diverse this compound derivatives. Directed metallation, particularly through lithiation, has proven to be a powerful strategy for introducing substituents at specific positions of the quinoline ring, which might otherwise be difficult to access.

A notable example of this methodology is the directed ortho-lithiation of an N-arylquinoline-4-carboxamide. The lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide using n-butyllithium (n-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-60 °C) has been shown to occur with high selectivity. nih.gov The reaction selectively targets the C-3 position of the quinoline ring. nih.gov This high regioselectivity is attributed to the directing effect of the carboxamide group at the C-4 position. The lithium atom is directed to the adjacent C-3 position, leading to the formation of a 3-lithioquinoline derivative.

A significant advantage of this method is the preservation of the stereochemical integrity of chiral centers within the molecule. For instance, the stereogenic center in the (S)-N-(1-phenylpropyl) side chain remains intact during the lithiation and subsequent quenching with an electrophile. nih.gov The resulting 3-functionalized quinolines are obtained in good yields, ranging from 59% to 74%. nih.gov

The synthetic utility of this directed lithiation is further demonstrated by the subsequent reactions of the lithiated intermediate. The 3-lithiated species can be reacted with various electrophiles to introduce a range of functional groups at the C-3 position. For example, quenching with trimethyltin (B158744) chloride affords the corresponding 3-trimethylstannyl derivative. This stannylated intermediate can then participate in Stille cross-coupling reactions with various organic halides to introduce alkyl or aryl groups at the C-3 position, with moderate to good yields. nih.gov This two-step sequence of directed lithiation followed by a cross-coupling reaction provides a versatile route for the elaboration of the this compound scaffold. This methodology was successfully applied to the radiosynthesis of [11C]SB 222200 for in vivo studies using positron emission tomography (PET). nih.gov

One-Pot and Multicomponent Reaction Sequences

A one-pot procedure for the synthesis of quinoline-4-carboxamides involves the initial chlorination of a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride, followed by in-situ amidation with an appropriate amine. nih.govacs.org This method streamlines the conversion of the carboxylic acid to the corresponding amide without the need for isolation of the intermediate acid chloride. nih.govacs.org

Multicomponent reactions are particularly powerful for the de novo synthesis of the quinoline core. The Doebner reaction, a classic MCR, involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. mdpi.com This reaction can be adapted to produce precursors for N-phenylquinoline-4-carboxamides. While the original Doebner reaction often required harsh conditions, modern variations have been developed to improve yields and broaden the substrate scope. mdpi.com Another important MCR is the Povarov reaction, which typically involves an aniline, a benzaldehyde derivative, and an activated alkene to form tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. mdpi.com

The Friedländer synthesis, another key reaction in quinoline chemistry, can be performed in a one-pot fashion. A variation of this reaction allows for the synthesis of 2-aminoquinoline-3-carboxamides from 2-aminobenzaldehydes and cyanoacetamides. nih.gov This protocol is notable for its operational simplicity, often involving a straightforward workup by precipitation and filtration of the product. nih.gov

The following table summarizes some one-pot and multicomponent reactions used in the synthesis of quinoline carboxamide derivatives:

| Reaction Name | Components | Product Type | Reference(s) |

| One-pot chlorination/amidation | 2-Hydroxyquinoline-4-carboxylic acid, thionyl chloride, amine | Quinoline-4-carboxamide | nih.govacs.org |

| Doebner Reaction | Aniline, aldehyde, pyruvic acid | Quinoline-4-carboxylic acid | mdpi.com |

| Povarov Reaction | Aniline, benzaldehyde, activated alkene | Tetrahydroquinoline/Quinoline | mdpi.com |

| Friedländer Annulation | 2-Aminobenzaldehyde, cyanoacetamide | 2-Aminoquinoline-3-carboxamide | nih.gov |

These efficient synthetic strategies highlight the ongoing efforts to develop more streamlined and atom-economical routes to this compound and its derivatives. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize the environmental impact of chemical processes. tandfonline.comacs.org These approaches focus on the use of environmentally benign solvents, alternative energy sources, and recyclable catalysts. tandfonline.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in the synthesis of quinoline-4-carboxamides and their precursors. researchgate.netresearchgate.netnih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the Pfitzinger reaction, a key method for synthesizing quinoline-4-carboxylic acids from isatins, can be efficiently carried out under microwave irradiation. nih.govacs.org Similarly, the synthesis of N'-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives has been achieved in high yields and short reaction times using microwave-assisted synthesis. researchgate.net The nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinoline (B193633) with phenols to form 4-phenoxyquinolines has also been successfully performed using microwave energy in an ionic liquid, highlighting a green approach to quinoline functionalization. nih.gov

Use of Green Solvents:

The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water, ethanol, and ionic liquids have been explored as reaction media for the synthesis of quinolines. tandfonline.com The Doebner reaction has been successfully performed in water, catalyzed by ytterbium perfluorooctanoate, demonstrating a green route to quinoline-4-carboxylic acids. semanticscholar.org One-pot three-component syntheses of pyrimido[4,5-b]quinolones have also been developed using water as a solvent. tandfonline.com

Catalysis:

The development of efficient and recyclable catalysts is another key aspect of green quinoline synthesis. While not exclusively focused on this compound, the broader field of quinoline synthesis has seen significant advances in this area. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. researchgate.net

The following table provides examples of green chemistry approaches applied to the synthesis of quinoline derivatives:

| Green Approach | Specific Method | Application | Reference(s) |

| Alternative Energy | Microwave Irradiation | Pfitzinger reaction, SNAr of dichloroquinolines | nih.govacs.orgnih.gov |

| Green Solvents | Water | Doebner reaction | tandfonline.comsemanticscholar.org |

| Green Solvents | Ionic Liquids | SNAr of dichloroquinolines | nih.gov |

The adoption of these green chemistry principles not only reduces the environmental footprint of this compound synthesis but can also lead to more efficient and cost-effective manufacturing processes.

Nanocatalysis Applications in this compound Synthesis

Nanocatalysis has emerged as a highly promising field within green chemistry, offering significant advantages for the synthesis of heterocyclic compounds, including quinolines. nih.govacs.org Nanocatalysts exhibit high surface-area-to-volume ratios and unique electronic properties, which can lead to enhanced catalytic activity, selectivity, and stability compared to their bulk counterparts. acs.org Furthermore, their heterogeneous nature often allows for easy recovery and recyclability, contributing to more sustainable synthetic processes.

While specific applications of nanocatalysts for the direct synthesis of this compound are still emerging, numerous studies have demonstrated the utility of nanocatalysis in the synthesis of the core quinoline scaffold and its derivatives. These methods can be adapted to produce the necessary precursors for the target molecule.

Various types of nanocatalysts have been employed in quinoline synthesis, including:

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, often functionalized with acidic or basic groups, have been used as magnetically separable catalysts in multicomponent reactions to produce quinoline derivatives. nih.gov For example, Fe3O4@SiO2–SO3H nanoparticles have been used to catalyze the four-component synthesis of hexahydro-4-phenylquinoline-3-carbonitriles under ultrasonic irradiation. nih.gov

Metal-Doped Nanomaterials: Cobalt-doped graphitic carbon nitride (Co@g-C3N4) nanoparticles have been utilized for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones. acs.org

Layered Double Hydroxides: Palladium-cysteine complexes supported on layered double hydroxides have been used as catalysts for the synthesis of quinolones through intramolecular cyclization and coupling reactions. nih.gov

The following table summarizes selected examples of nanocatalysts used in the synthesis of quinoline derivatives:

| Nanocatalyst | Reaction Type | Key Features | Reference(s) |

| Fe3O4@SiO2–SO3H | Four-component condensation | Magnetically separable, reusable | nih.gov |

| Co@g-C3N4 | Condensation of 2-aminobenzyl alcohols and ketones | High yield | acs.org |

| γ-Fe2O3@Cu-LDH@Cysteine-Pd | Intramolecular cyclization, C-N coupling | High yields in choline (B1196258) azide (B81097) medium | nih.gov |

| Fe3O4 NPs-cell | Three-component reaction | Use of water as a green solvent, reusable | nih.gov |

The application of nanocatalysis in the synthesis of this compound and its intermediates holds significant potential for the development of highly efficient, selective, and environmentally friendly synthetic routes. researchgate.net

Mechanistic Elucidation of Key Reactions in this compound Synthesis

Understanding the reaction mechanisms underlying the formation of the quinoline ring is crucial for optimizing reaction conditions and designing new synthetic routes to this compound. Several classical named reactions are commonly employed for the synthesis of the quinoline-4-carboxylic acid core, each with a distinct mechanistic pathway.

The Pfitzinger Reaction:

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The generally accepted mechanism proceeds as follows:

Base-catalyzed hydrolysis: The reaction is initiated by the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org

Condensation: The ketone or aldehyde then reacts with the aniline moiety of the opened isatin to form an imine. wikipedia.org

Enamine formation: The imine tautomerizes to the more stable enamine. wikipedia.org

Cyclization and dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to afford the final quinoline-4-carboxylic acid product. wikipedia.org

The Doebner-von Miller Reaction:

The Doebner-von Miller reaction is the acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound to produce a quinoline derivative. synarchive.comwikipedia.org The mechanism of this reaction has been a subject of debate, but a widely accepted pathway involves the following steps:

Michael addition: The reaction commences with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org

Cyclization and dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization. Subsequent dehydration leads to the formation of a 1,2-dihydroquinoline.

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product. The oxidizing agent can be an external reagent or another molecule of the α,β-unsaturated carbonyl compound.

A more recent study involving isotope scrambling experiments has suggested a fragmentation-recombination mechanism for the Doebner-von Miller reaction under certain conditions. wikipedia.orgnih.gov

The Friedländer Synthesis:

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base, to form a quinoline. wikipedia.org Two primary mechanistic pathways are proposed:

Aldol-type condensation first: The reaction can begin with an aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization via imine formation and subsequent dehydration. wikipedia.org

Schiff base formation first: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl aldehyde/ketone and the carbonyl group of the other reactant. This is followed by an intramolecular aldol-type condensation and dehydration to yield the quinoline. wikipedia.org

The following table provides a summary of the key mechanistic steps for these reactions:

| Reaction | Key Mechanistic Steps | Reference(s) |

| Pfitzinger Reaction | Amide hydrolysis, imine formation, enamine tautomerization, cyclization, dehydration | wikipedia.orgresearchgate.netresearchgate.net |

| Doebner-von Miller Reaction | Conjugate addition, cyclization, dehydration, oxidation | synarchive.comwikipedia.org |

| Friedländer Synthesis | Aldol (B89426) condensation followed by imine formation and dehydration OR Schiff base formation followed by aldol condensation and dehydration | wikipedia.org |

A thorough understanding of these mechanisms allows for the rational selection of starting materials and reaction conditions to achieve the desired this compound derivatives with high efficiency and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of N Phenylquinoline 4 Carboxamide

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals, the precise arrangement of atoms within the N-Phenylquinoline-4-carboxamide molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Pattern Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. The spectrum of this compound shows distinct signals for the protons on the quinoline (B57606) and phenyl rings, as well as the amide proton. The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents.

The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The specific positions and splitting patterns (coupling) of the quinoline and phenyl protons allow for their exact assignment. For instance, protons on the quinoline ring system often exhibit characteristic coupling constants (J values) that help differentiate their positions. Studies have shown that interactions between quinoline molecules in solution can lead to concentration-dependent chemical shift changes, often attributed to aromatic stacking interactions. uncw.edu

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives Note: Spectral data can vary based on solvent and specific substitutions on the derivative.

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | 10.0 - 12.5 | s (singlet) | - |

| Quinoline H2 | 8.8 - 9.0 | d (doublet) | ~8.5 |

| Quinoline H3 | 7.5 - 8.5 | s (singlet) | - |

| Quinoline H5/H8 | 8.0 - 8.7 | m (multiplet) | - |

| Quinoline H6/H7 | 7.6 - 8.0 | m (multiplet) | - |

| Phenyl H (ortho) | 7.7 - 7.9 | d (doublet) | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Structural Correlations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield (typically 165-170 ppm) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives Note: Spectral data can vary based on solvent and specific substitutions on the derivative.

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

|---|---|

| Amide (C=O) | 165.0 - 168.0 |

| Quinoline C2 | 155.0 - 157.0 |

| Quinoline C4 | 145.0 - 148.0 |

| Quinoline Quaternary Carbons | 135.0 - 150.0 |

| Quinoline CH Carbons | 118.0 - 132.0 |

| Phenyl Quaternary Carbon (C-ipso) | 136.0 - 139.0 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks include the N-H stretching vibration of the secondary amide, typically observed as a sharp band around 3300-3450 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group gives a strong absorption band in the region of 1650-1680 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the quinoline and phenyl aromatic rings are found in the 1500-1620 cm⁻¹ range, while C-H stretching vibrations from the aromatic rings appear above 3000 cm⁻¹. researchgate.net The collective pattern of these absorptions provides a unique fingerprint for the compound. chemicalbook.com

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3450 | Medium-Sharp |

| Aromatic C-H Stretch | Quinoline, Phenyl | 3000 - 3100 | Medium |

| C=O Stretch | Amide (Amide I band) | 1650 - 1680 | Strong |

| C=N / C=C Stretch | Aromatic Rings | 1500 - 1620 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of this compound (C₁₆H₁₂N₂O). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with high confidence, distinguishing it from other potential structures with the same nominal mass. nih.govnih.gov The calculated mass for the protonated molecule [M+H]⁺ is a key value sought in these experiments. nih.gov

Ionization Techniques for this compound Characterization

To analyze this compound by mass spectrometry, the molecules must first be ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for this type of compound. acs.org ESI typically protonates the molecule, forming the [M+H]⁺ ion, which is then detected by the mass analyzer. This method is gentle and often leaves the molecular ion intact, providing clear molecular weight information. researchgate.net The analysis of the fragmentation patterns that may occur during mass spectrometry can also offer additional structural insights.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

The photophysical properties of quinoline derivatives are of significant interest for applications in fluorescent sensors and organic light-emitting diodes (OLEDs). acs.org The electronic absorption and emission characteristics of these compounds are primarily governed by π-π* and n-π* transitions within the quinoline ring system. nih.gov The N-phenylcarboxamide substituent at the 4-position is expected to modulate these properties through electronic and steric effects.

While specific spectral data for this compound is not extensively documented in the cited literature, the behavior of related quinoline carboxamides provides significant insight. Generally, quinoline derivatives exhibit absorption bands in the UV region, with π-π* transitions appearing at lower wavelengths and n-π* transitions at higher wavelengths. nih.gov For instance, certain quinoline derivatives show absorption maxima around 290 nm and 350 nm. nih.gov The fluorescence emission for many quinoline-based compounds is often observed in the blue to green region of the spectrum, typically around 400-500 nm. nih.goviucr.org

The presence of the amide linker and the N-phenyl group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which can affect the Stokes shift (the difference between the absorption and emission maxima). acs.org The polarity of the solvent can also play a role, with polar solvents often causing a red shift (to longer wavelengths) in the emission spectrum of quinoline derivatives. nih.gov A related compound, a 4-quinolone-carboxamide with a phenyl group, has been investigated as a fluorescent sensor for metal ions like Fe³⁺, indicating that the photophysical properties of this structural class are sensitive to the chemical environment.

| Compound | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Solvent | Reference |

|---|---|---|---|---|

| Quinoline Derivative 8d | ~320, ~230 | ~400 | Ethanol | nih.gov |

| Quinoline-based Chemosensor QC1 | Not Specified | 495 | Not Specified | iucr.org |

| Quinoline-based Chemosensor QC2 | Not Specified | 512 | Not Specified | iucr.org |

X-ray Crystallography and Solid-State Structural Analysis

The three-dimensional arrangement of this compound in the solid state is determined by a combination of its molecular conformation and the non-covalent intermolecular forces that dictate its crystal packing. While a specific crystal structure for this compound is not available in the referenced literature, analysis of closely related N-substituted quinoline carboxamides and other N-phenyl amides allows for a detailed prediction of its key structural features.

A critical parameter is the torsion angle, or dihedral angle, between the plane of the quinoline ring system and the plane of the N-phenyl ring. In a related isomer, N-(quinolin-8-yl)quinoline-2-carboxamide, the dihedral angle between the two quinoline systems is 11.54(3)°. iucr.orgnih.gov For N-phenylmorpholine-4-carboxamide, the phenyl ring is inclined to the plane of the urea-type moiety by 42.88(8)°. nih.gov Based on these analogues, it is expected that the quinoline and phenyl rings in this compound are not coplanar, exhibiting a significant twist relative to each other. This non-planar conformation helps to minimize steric hindrance between the two aromatic systems.

| Compound | Description of Torsion Angle | Angle (°) | Reference |

|---|---|---|---|

| N-(Quinolin-8-yl)quinoline-2-carboxamide | Dihedral angle between the two quinoline systems | 11.54(3) | iucr.orgnih.gov |

| N-Phenylmorpholine-4-carboxamide | Inclination of the phenyl ring to the NC=ON moiety | 42.88(8) | nih.gov |

The packing of molecules in the crystal lattice is directed by intermolecular forces. For this compound, the most significant interactions are expected to be hydrogen bonds and π-π stacking.

Hydrogen Bonding: The amide group provides a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group). libretexts.org It is highly probable that intermolecular N—H⋯O hydrogen bonds form between adjacent molecules. nih.gov This type of interaction is a dominant feature in the crystal structures of many secondary amides, often leading to the formation of one-dimensional chains or tapes. nih.gov The quinoline nitrogen atom can also act as a hydrogen bond acceptor. nih.gov

The combination of directional hydrogen bonding and non-directional π-π stacking interactions gives rise to a specific three-dimensional supramolecular architecture. The N—H⋯O hydrogen bonds are expected to link molecules into infinite chains. nih.gov These chains would then pack together, likely stabilized by the weaker π-π stacking and van der Waals forces between the aromatic rings of neighboring chains. This interplay between strong, directional hydrogen bonds and weaker, dispersive forces is a common principle governing the self-assembly of molecules containing both amide and aromatic functionalities. mdpi.com The resulting crystal packing would likely feature layered structures or more complex three-dimensional networks, depending on the specific geometry of the intermolecular connections.

Theoretical and Computational Chemistry Approaches for N Phenylquinoline 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Phenylquinoline-4-carboxamide. These calculations, based on the principles of quantum mechanics, can predict a molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules like this compound and its derivatives nih.govnih.govdntb.gov.ua.

The geometry of a molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), can accurately predict bond lengths and angles mdpi.comresearchgate.net. For instance, in a study of phenyl quinoline-2-carboxylate, DFT geometry optimization revealed changes in the dihedral angle between the quinoline and phenyl rings compared to its crystal structure, indicating the influence of crystal packing forces mdpi.com.

Electronic properties that can be calculated using DFT include dipole moment, polarizability, and the distribution of electron density. These properties are crucial for understanding the molecule's behavior in different chemical environments and its potential for intermolecular interactions.

| Property | Significance in this compound Analysis | Typical Computational Approach |

|---|---|---|

| Molecular Geometry Optimization | Determines the most stable 3D structure, influencing reactivity and receptor binding. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. | DFT calculations |

| Electron Density Distribution | Reveals electron-rich and electron-poor regions, key to predicting sites of chemical reactivity. | DFT calculations |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions wikipedia.orglibretexts.orgucsb.edu. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule scirp.orgnih.gov. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized nih.gov.

For quinoline derivatives, the HOMO-LUMO energy gap can be calculated using DFT methods. For the parent quinoline molecule, the calculated HOMO-LUMO energy gap is approximately -4.83 eV scirp.org. In various derivatives, this gap can be tuned by the introduction of different substituent groups, which in turn affects their chemical and biological activities. Theoretical studies on related heterocyclic compounds have shown that the introduction of certain functional groups can significantly lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity nih.gov.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity, kinetic stability, and electronic transitions. |

The distribution of charge within a molecule is crucial for understanding its reactivity and intermolecular interactions. Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on quantum chemical calculations wikipedia.orguni-muenchen.de. This analysis can identify which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge) researchgate.netniscpr.res.inresearchgate.net. For instance, in related heterocyclic systems, it has been shown that hydrogen atoms are generally positively charged, particularly those attached to electronegative atoms like nitrogen or oxygen researchgate.net.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule chemrxiv.org. These maps are plotted on the molecular surface and use a color scale to indicate regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. MEP maps are valuable tools for predicting the sites of interaction between a molecule and other chemical species, including biological receptors nih.gov.

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density materialsciencejournal.org. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are indispensable for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex mdpi.commdpi.comresearchgate.netscihorizon.comnih.govnih.govmdpi.commdpi.com. The primary goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drugs.

For quinoline-4-carboxamide derivatives, molecular docking studies have been instrumental in identifying their potential as inhibitors of various enzymes and receptors. For example, derivatives of 2-phenylquinoline-4-carboxamide (B4668241) have been investigated as tubulin polymerization inhibitors, with molecular docking revealing their interactions at the colchicine (B1669291) binding site of tubulin nih.gov. Similarly, other quinoline derivatives have been docked into the active sites of targets like SIRT3 and various kinases to understand their inhibitory mechanisms mdpi.comnih.gov.

The docking process typically involves placing the ligand in the active site of the receptor and evaluating different conformations and orientations. The quality of the binding is then assessed using a scoring function, which estimates the binding free energy. A more negative docking score generally indicates a more favorable binding interaction. The interactions predicted by docking, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, provide a detailed picture of the ligand-receptor complex at the molecular level.

| Derivative Class | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxamide derivatives | Tubulin (colchicine binding site) | Demonstrated interaction at the colchicine binding site, correlating with antiproliferative activity. | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Derivatives occupy the PI3Kα binding site and engage with key binding residues. | mdpi.com |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | Revealed a specific binding pattern in the active site of SIRT3, explaining inhibitory selectivity. | nih.gov |

| Quinoline-3-carboxamide derivatives | ATM Kinase | Showed high selectivity towards ATM kinase compared to other DDR kinases. | mdpi.com |

Chemical Reactivity and Synthetic Derivatization of N Phenylquinoline 4 Carboxamide

Aromatic Substitution Reactions on the Quinoline (B57606) and N-Phenyl Rings

The quinoline and N-phenyl rings of the N-phenylquinoline-4-carboxamide core are amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups to modulate biological activity and physicochemical properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce new aryl or heteroaryl substituents. For instance, a Suzuki coupling reaction can be used to attach aromatic groups at the 6-position of the quinoline ring to enhance the hydrophobic character of the molecule. semanticscholar.org Similarly, derivatives with aromatic substituents at the R3 position have been synthesized via Suzuki coupling of an appropriate intermediate with boronic acids or esters. acs.orgnih.gov

Nucleophilic aromatic substitution is another key strategy. For example, an intermediate with a suitable leaving group can undergo aromatic nucleophilic substitution with a variety of amines, often facilitated by microwave irradiation, to generate a library of derivatives with diverse amine functionalities. acs.orgnih.gov

While direct substitution on the N-phenyl ring of the final compound is less commonly described, modifications are often introduced on the aniline (B41778) precursor before its condensation to form the quinoline ring system. However, substitutions on the 2-phenyl ring of the quinoline core are well-documented. For example, difluoride and phenyl substitutions on this ring have been shown to be conducive to inhibitory activity in certain biological assays, whereas chloro, methyl, or methoxy (B1213986) substitutions led to reduced potency. nih.govfrontiersin.orgfrontiersin.org

Table 1: Examples of Aromatic Substitution Reactions on the Quinoline Scaffold

| Position | Reaction Type | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 2-position | Suzuki Coupling | Boronic acid/ester, Pd catalyst | Introduction of aromatic R3 substituents | acs.orgnih.gov |

| 6-position | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Increase hydrophobic character | semanticscholar.org |

| General | Nucleophilic Aromatic Substitution | Various amines, Microwave irradiation | Introduce diverse amine functionalities | acs.orgnih.gov |

Functional Group Transformations of the Carboxamide Moiety

The carboxamide group is a critical linker and a site for significant chemical modification. The most common transformation is its formation via the coupling of a quinoline-4-carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by standard peptide coupling reagents.

Common coupling agents include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-Hydroxybenzotriazole (B26582) (HOBt) in Dimethylformamide (DMF). acs.orgnih.gov

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and HOBt in the presence of N,N-Diisopropylethylamine (DIPEA) in DMF. semanticscholar.org

2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine. acs.orgnih.gov

These methods allow for the synthesis of a vast library of N-substituted quinoline-4-carboxamide derivatives. semanticscholar.org For instance, bis-quinoline-4-carboxamides have been prepared by reacting the corresponding quinoline-4-carbonyl chloride with appropriate diamines. semanticscholar.org

The reverse reaction, hydrolysis of the amide bond to yield the parent carboxylic acid, can be achieved under acidic or basic conditions, although this is more relevant to metabolic studies than synthetic diversification. Another important transformation is the reduction of the carboxamide to the corresponding amine. This deoxygenation can be accomplished using various reducing agents, such as borane-ammonia catalyzed by titanium tetrachloride (TiCl4), effectively converting the carboxamide linkage into a more flexible secondary amine. mdpi.com

Oxidation and Reduction Pathways of the this compound Framework

The this compound framework can undergo oxidation and reduction reactions at several sites, which is particularly relevant for creating derivatives and understanding metabolic pathways.

A common synthetic strategy involves the reduction of a nitro group, often positioned on the 2-phenyl ring of the quinoline core. The reduction of a 2-(2-nitrophenyl)quinoline-4-carboxylic acid intermediate to the corresponding 2-(2-aminophenyl) derivative is a key step in many synthetic routes. nih.govresearchgate.net This transformation is typically achieved with high yield using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nih.govresearchgate.net This newly formed amino group can then be further functionalized. nih.govresearchgate.net

The carboxamide moiety itself can be reduced to an amine, as mentioned previously. mdpi.com The reduction of N-phenylbenzamide, a related structure, to N-benzylaniline has been achieved in good yield using borane-ammonia and TiCl4. mdpi.com

While specific oxidation pathways for the this compound scaffold are not extensively detailed in the provided context, heterocyclic rings like quinoline can be susceptible to oxidation, potentially forming N-oxides or undergoing hydroxylation, particularly in metabolic contexts. The design of derivatives sometimes aims to block potential sites of metabolism to improve pharmacokinetic properties.

Regioselective Modifications and Core Scaffold Diversification

The ability to selectively modify specific positions on the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Regioselective synthesis allows for the introduction of substituents at defined positions. For example, derivatization at the 3-position of the quinoline ring has been achieved for the first time in certain studies by synthesizing a ketone precursor via the Pfitzinger reaction, which is then used for further modification, such as through Claisen-Schmidt condensation to form chalcone (B49325) hybrids. nih.gov

Core scaffold diversification involves making significant structural changes to the parent molecule. This is often achieved by starting with a versatile intermediate that can be elaborated in multiple directions. For example, 2-arylquinoline-4-carboxylic acids, prepared via the Pfitzinger or Doebner reaction, serve as key building blocks. nih.govfrontiersin.orgnih.govresearchgate.net These intermediates can then be coupled with a wide range of amines or other moieties to create diverse libraries of compounds. semanticscholar.org

Researchers have synthesized derivatives containing various biologically important scaffolds, such as oxadiazoles, pyrimidines, bithiazoles, and purines, by coupling them to the quinoline-4-carboxamide core. semanticscholar.orgsemanticscholar.org This diversification is aimed at exploring new chemical space and identifying novel interactions with biological targets. semanticscholar.org The introduction of different cap structures, linkers, and zinc-binding groups (ZBGs) like hydroxamic acids and hydrazides demonstrates the high degree of diversification possible from the quinoline-4-carboxylic acid precursor. nih.govfrontiersin.org

Coordination Chemistry of N Phenylquinoline 4 Carboxamide

N-Phenylquinoline-4-carboxamide as a Ligand in Metal Complexation

This compound functions as a ligand, a molecule that donates electrons to a central metal atom to form a coordination complex. Its versatility as a ligand stems from the presence of several potential coordination sites. The quinoline (B57606) nitrogen and the amide oxygen are the most common points of attachment to a metal ion.

Deprotonated carboxamidate 'N' donors have been extensively studied as ligands to support metal ions. researchgate.net Their ability to act as both σ and π-electron donors, their resistance to oxidation, and the exceptional hydrolytic stability they confer to a coordinated metal ion have broadened the applicability of carboxamide ligands in areas like bio-mimetic catalysis. researchgate.net

The coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, the amide group can coordinate in a neutral fashion through the oxygen atom. In some cases, particularly with deprotonation, the amide nitrogen can also participate in coordination. This versatility allows for the formation of a diverse range of complex structures with varied geometries and properties.

While direct studies on this compound are limited, research on analogous quinoline carboxamide derivatives provides insight into its potential coordination behavior. For example, in complexes with related ligands, coordination often occurs through the quinoline nitrogen and the carbonyl oxygen, forming a stable chelate ring.

Synthesis and Spectroscopic Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The synthesis of the ligand itself can be achieved through methods like the Pfitzinger reaction to create the quinoline-4-carboxylic acid, followed by an amidation reaction. acs.org A general method for preparing quinoline-4-carboxamides involves coupling the corresponding quinoline-4-carboxylic acid with an amine using coupling agents like EDC and HOBt in a solvent such as DMF. acs.org

Once synthesized, these complexes are characterized using a variety of spectroscopic techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. The stretching frequency of the carbonyl group (C=O) in the free ligand is expected to shift upon coordination to a metal ion. A shift to a lower frequency is indicative of coordination through the carbonyl oxygen. Similarly, changes in the vibrational bands associated with the quinoline ring can confirm the involvement of the quinoline nitrogen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can help identify the coordination sites.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, which can provide information about the geometry of the metal center and the nature of the metal-ligand bonding.

A study on metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a related ligand, utilized elemental analysis and IR spectra for characterization. researchgate.net For instance, the IR spectra of these complexes were compared with that of the free ligand to deduce the coordination mode. researchgate.net

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites (e.g., shift in C=O stretch). |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the complex's structure in solution. |

| UV-Visible Spectroscopy | Information on the electronic environment and geometry of the metal center. |

Structural Analysis of Metal-N-Phenylquinoline-4-carboxamide Coordination Compounds

In a series of complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid, X-ray diffraction revealed one-dimensional chain structures that further assemble into 3D supramolecular networks through hydrogen bonding. researchgate.net The coordination environment around the metal ions, such as Mn(II) and Co(II), was found to be pseudo-octahedral. researchgate.net These studies highlight the potential for this compound to form intricate and extended crystal structures through both coordination bonds and non-covalent interactions like hydrogen bonding.

| Structural Feature | Description | Reference Analogue |

| Coordination Geometry | The arrangement of the ligand and other molecules around the central metal ion (e.g., octahedral, square-pyramidal). | 2-(pyridin-4-yl)quinoline-4-carboxylic acid complexes. researchgate.net |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms in the crystal lattice. | N-(4-nitrophenyl)quinoline-2-carboxamide. researchgate.net |

| Supramolecular Assembly | The formation of larger, ordered structures through intermolecular forces like hydrogen bonding. | 2-(pyridin-4-yl)quinoline-4-carboxylic acid complexes. researchgate.net |

Potential Applications of this compound Metal Complexes in Catalysis and Material Science

The unique electronic and structural properties of metal complexes of this compound make them promising candidates for applications in catalysis and material science.

Catalysis: Metal complexes are widely used as catalysts in a variety of organic reactions. nih.gov The ability of the this compound ligand to stabilize different metal centers and the potential for tuning its electronic and steric properties make its complexes attractive for catalytic applications. Carboxamide metal complexes, in general, have been explored for their catalytic activity. researchgate.net For example, they can be used in transfer hydrogenation reactions. researchgate.net The development of such catalytic systems that can operate under mild conditions is a significant area of research. nih.gov

Material Science: Quinoline derivatives and their metal complexes are of interest in material science due to their potential photoluminescent and electronic properties. Metal complexes that exhibit fluorescence can be used in the development of sensors or as components in light-emitting devices. The study of metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid, for instance, included an investigation of their fluorescent behavior. researchgate.net The ability of these molecules to self-assemble into well-defined supramolecular architectures also opens up possibilities for the design of novel functional materials with tailored properties.

| Potential Application | Description |

| Catalysis | Use as catalysts in organic synthesis, for example, in hydrogenation or oxidation reactions. researchgate.netnih.gov |

| Material Science | Development of fluorescent materials for sensing and optoelectronic applications. researchgate.net |

N Phenylquinoline 4 Carboxamide As a Versatile Synthetic Intermediate

Utility in the Construction of Complex Organic Architectures

The N-phenylquinoline-4-carboxamide framework is a key building block for creating complex organic molecules, particularly those with therapeutic potential. Researchers have leveraged this scaffold to develop compounds targeting specific biological pathways, such as tubulin polymerization and histone deacetylase (HDAC) activity.

A notable application is in the design of tubulin polymerization inhibitors, which are a critical class of anticancer agents. nih.gov A series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives were synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. nih.gov By modifying the core structure, scientists were able to create compounds that interact with the colchicine (B1669291) binding site of tubulin, leading to the disruption of mitotic spindle assembly and cell cycle arrest in the G2/M phase. nih.gov One particularly potent derivative, compound 7b, demonstrated significant cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines. nih.gov Molecular docking studies confirmed the interaction of this complex architecture at the colchicine binding site, highlighting the role of the quinoline-carboxamide core in orienting the molecule for effective biological engagement. nih.gov

Similarly, the 2-substituted phenylquinoline-4-carboxylic acid scaffold, a close relative of the title compound, has been employed as a "cap group" in the development of novel HDAC inhibitors. frontiersin.org These complex molecules are designed with a specific architecture: the quinoline (B57606) cap, a linker group (such as phenylpiperazine), and a zinc-binding group (like hydroxamic acid or hydrazide). frontiersin.org This modular design allows for the synthesis of inhibitors with selectivity for specific HDAC isoforms. For instance, compound D28, a 2-substituted phenylquinoline-4-carboxylic acid derivative, showed selective inhibition of HDAC3 and potent anticancer activity. frontiersin.org The synthesis of these complex architectures relies on the foundational quinoline structure to provide a robust anchor for building out the other functional components of the inhibitor. frontiersin.org

The table below summarizes examples of complex molecules synthesized using the this compound scaffold.

| Target Class | Example Compound | Biological Activity |

| Tubulin Polymerization Inhibitors | Compound 7b (a 2-phenylquinoline-4-carboxamide derivative) | Potent cytotoxic activity against SK-OV-3 and HCT116 cell lines. nih.gov |

| Histone Deacetylase (HDAC) Inhibitors | Compound D28 (a 2-substituted phenylquinoline-4-carboxylic acid derivative) | Selective inhibitor of HDAC3 with in vitro anticancer effects. frontiersin.org |

Precursor in the Synthesis of Diverse Heterocyclic Systems

The this compound structure is not only a target for modification but also a precursor for synthesizing a range of other heterocyclic systems. The inherent reactivity of the quinoline ring allows for the introduction of new functional groups and the formation of new ring systems.

One key synthetic strategy involves the selective lithiation of the quinoline ring. In a study using (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, researchers found that using a complex of n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) selectively activates the C-3 position of the quinoline ring. nih.gov This directed lithiation creates a reactive intermediate that can then be treated with various electrophiles to introduce new substituents at this position, yielding functionalized quinolines in good yields (59-74%). nih.gov

This methodology was extended to Stille reactions. The 3-lithiated intermediate was converted into a 3-trimethylstannyl derivative. This stannylated quinoline then served as a precursor in palladium-catalyzed Stille cross-coupling reactions with various iodides (methyl, phenyl, or thienyl iodide) to generate 3-aryl or 3-alkyl quinolines. nih.gov This demonstrates how the initial this compound can be used to build more complex, substituted heterocyclic systems.

Furthermore, the quinoline-4-carboxylic acid moiety, from which the carboxamide is derived, is a common starting point. The Pfitzinger reaction, which combines an isatin (B1672199) with an α-methylene ketone, is a classic method to construct the quinoline-4-carboxylic acid core. nih.gov This core can then be coupled with various amines to produce a library of N-substituted quinoline-4-carboxamides, effectively incorporating new heterocyclic or functional groups via the amide bond. nih.gov For example, coupling the carboxylic acid with 2-pyrrolidin-1-ylethanamine introduces a new pyrrolidine-containing side chain. nih.gov

The table below outlines synthetic pathways starting from the quinoline-4-carboxamide scaffold to produce other heterocyclic systems.

| Starting Material | Reaction Type | Resulting System |

| (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide | Directed Lithiation / Electrophilic Quench | 3-Substituted Quinoline Derivatives. nih.gov |

| 3-Trimethylstannyl-quinoline derivative | Stille Cross-Coupling | 3-Aryl or 3-Alkyl Quinoline Derivatives. nih.gov |

| Quinoline-4-carboxylic acid | Amide Coupling | N-substituted quinoline-4-carboxamides with diverse amine-containing heterocycles. nih.gov |

Application in Radiolabeling Methodologies for Advanced Chemical Probes

A significant application of the this compound scaffold is its use in creating radiolabeled molecules for advanced imaging techniques like Positron Emission Tomography (PET). PET imaging requires probes that are tagged with a positron-emitting radionuclide, and the synthesis must be rapid and efficient due to the short half-lives of these isotopes.

Researchers have successfully used a derivative, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, as a precursor for a PET radioligand designed to study the neurokinin-3 (NK-3) receptor in vivo. nih.gov The synthetic strategy involved creating a 3-trimethylstannyl derivative of the quinoline, as described in the previous section. nih.gov This stannylated precursor is ideal for radiolabeling because it can undergo a rapid Stille cross-coupling reaction with a radiolabeled electrophile.

In this specific application, methyl iodide labeled with carbon-11 (B1219553) ([11C]CH3I) was used. nih.gov Carbon-11 is a positron emitter with a short half-life of 20.4 minutes. The [11C]methyl group was efficiently coupled to the 3-position of the quinoline ring to produce the radiolabeled NK-3 receptor antagonist, [11C]SB 222200. nih.gov The entire radiosynthesis was accomplished in a total time of 45 minutes, with radiochemical yields ranging from 48% to 58% (corrected for decay). nih.gov This rapid and efficient methodology demonstrates the utility of the this compound scaffold in developing sophisticated chemical probes for non-invasive biomedical imaging. nih.gov

The details of this radiolabeling application are provided in the table below.

| Precursor Compound | Radionuclide | Radiolabeling Reaction | Product | Synthesis Time | Radiochemical Yield (decay-corrected) |

| 3-trimethylstannyl derivative of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide | Carbon-11 (¹¹C) | Stille Cross-Coupling with [¹¹C]CH₃I | [¹¹C]SB 222200 | 45 minutes | 48-58%. nih.gov |

Q & A

What synthetic methodologies are most effective for preparing N-Phenylquinoline-4-carboxamide derivatives, and how can purity be optimized?

- Basic Synthesis : A common approach involves condensation reactions between quinoline-4-carboxylic acid derivatives and substituted anilines. For example, derivatives like 2-(pyridin-3-yl)quinoline-4-carboxamide are synthesized via multi-step routes using acetylpyridine intermediates and purified via mass-directed preparative LC .

- Purity Optimization : Techniques such as recrystallization (using ethanol/water mixtures) and chromatography (silica gel or reverse-phase HPLC) are critical. X-ray crystallography and thermal analysis (TGA/DSC) confirm crystalline purity .

How can structure-activity relationship (SAR) studies be designed to improve the anti-tubercular activity of quinoline-4-carboxamide analogs?

- Advanced SAR Design : Substitutions at the quinoline C-2 and phenyl rings significantly impact activity. For instance, introducing hydrazinyl or methoxybenzylidene groups (e.g., compound 1a in Table 1) enhances inhibitory potency against Mycobacterium tuberculosis (observed pA = 9.4979 vs. predicted 9.731930) .

- Methodology : Compare residual activity (observed vs. calculated) to identify structural outliers. Use computational tools (e.g., QSAR modeling) to predict modifications for improved binding .

How should researchers resolve discrepancies between observed biological activity and computational predictions for quinoline-4-carboxamide derivatives?

- Advanced Data Contradiction Analysis : In cases where residual activity values (e.g., −0.234 pA for compound 1a ) conflict with predictions, validate assays by repeating under standardized conditions (pH, temperature). Cross-verify with orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Statistical Validation : Apply regression analysis to assess model accuracy and adjust descriptors (e.g., lipophilicity, steric parameters) in computational models .

What analytical techniques are essential for confirming the structural integrity of synthesized quinoline-4-carboxamide derivatives?

- Basic Structural Confirmation :

- X-ray Crystallography : Resolves bond lengths (mean C–C = 0.003 Å) and torsion angles, critical for verifying stereochemistry .

- NMR Spectroscopy : H and C NMR data (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm substitution patterns .

- Mass Spectrometry : ESI-MS (e.g., m/z 376.3 for 7 ) validates molecular weight .

How can pharmacokinetic properties of quinoline-4-carboxamide analogs be optimized for in vivo studies?

- Advanced Pharmacokinetic Design :

- Solubility Enhancement : Introduce polar groups (e.g., -COOH, -NH) at the quinoline C-4 position to improve aqueous solubility .

- Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides) based on cytochrome P450 inhibition profiles .

- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance bioavailability, as demonstrated for related piperazine derivatives .

What are the key pharmacological targets explored for quinoline-4-carboxamide derivatives in recent studies?

- Basic Targets :

- Anti-Tubercular Agents : Derivatives like 2-(4-methoxybenzylidene)hydrazinyl analogs show sub-micromolar activity against M. tuberculosis .

- Enzyme Inhibitors : Quinoline-4-carboxamides inhibit cytochrome P450 isoforms (e.g., CYP2C9), validated via competitive binding assays .

- Cancer Research : Analogous structures (e.g., N-(naphthalen-2-yl) derivatives) are screened for kinase inhibition .

What strategies mitigate crystallization challenges during the scale-up of quinoline-4-carboxamide derivatives?

- Advanced Crystallization Techniques :

- Polymorph Screening : Use solvents like dimethylacetamide or toluene to isolate stable polymorphs .

- Seeding : Introduce pre-characterized microcrystals to control nucleation.

- XRPD Monitoring : Track crystallinity changes during scale-up to ensure batch consistency .

How do substituents on the phenyl ring influence the electronic properties of quinoline-4-carboxamides?

- Advanced Electronic Analysis :

- Electron-Withdrawing Groups (EWGs) : -CF or -NO at the phenyl para position increase electrophilicity, enhancing interactions with target enzymes .

- Electron-Donating Groups (EDGs) : -OCH or -NH improve solubility but may reduce binding affinity due to steric hindrance .

- Quantitative Assessment : Use Hammett constants (σ) or DFT calculations to correlate substituent effects with bioactivity .

What in vitro assays are recommended for preliminary evaluation of quinoline-4-carboxamide toxicity?

- Basic Toxicity Screening :

- Cytotoxicity Assays : MTT or resazurin-based tests on HEK-293 or HepG2 cells.

- hERG Inhibition : Patch-clamp assays to assess cardiac liability .

- Microsomal Stability : Incubate derivatives with liver microsomes to predict metabolic clearance .

How can computational tools accelerate the discovery of novel quinoline-4-carboxamide analogs?

- Advanced Computational Methods :

- Molecular Docking : Screen virtual libraries against targets like CYP2C9 or mycobacterial enzymes using AutoDock Vina .

- ADMET Prediction : Tools like SwissADME forecast absorption, distribution, and toxicity profiles .

- Fragment-Based Design : Combine quinoline scaffolds with bioactive fragments (e.g., piperazine) to optimize binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.